An In-depth Technical Guide to (14Z)-hexadecenoyl-CoA: Structure, Properties, and Experimental Considerations
An In-depth Technical Guide to (14Z)-hexadecenoyl-CoA: Structure, Properties, and Experimental Considerations
Disclaimer: (14Z)-hexadecenoyl-CoA is a specific isomer of hexadecenoyl-CoA that is not extensively documented in publicly available scientific literature and databases. Consequently, this guide provides information on the general structure and chemical properties of hexadecenoyl-CoA and long-chain fatty acyl-CoAs, alongside established experimental protocols for their study. The biosynthesis and specific roles of the (14Z) isomer are discussed from a theoretical standpoint based on known principles of lipid metabolism.
Introduction to Long-Chain Fatty Acyl-CoAs
Long-chain fatty acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism. They are formed by the activation of long-chain fatty acids through the attachment of Coenzyme A via a high-energy thioester bond. This activation is a prerequisite for their participation in a multitude of anabolic and catabolic pathways, including beta-oxidation for energy production, synthesis of complex lipids like triglycerides and phospholipids, and cellular signaling. The specific structure of the fatty acyl chain, including its length and the position and stereochemistry of any double bonds, dictates its metabolic fate and biological function.
Structure and Chemical Properties of (14Z)-hexadecenoyl-CoA
(14Z)-hexadecenoyl-CoA is a monounsaturated long-chain fatty acyl-CoA. Its structure consists of a 16-carbon acyl chain with a cis (Z) double bond between carbons 14 and 15, attached to a Coenzyme A molecule.
Structural Components:
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Hexadecenoyl Chain: A 16-carbon fatty acyl chain with the empirical formula C₁₆H₂₉O-. The "(14Z)" designation indicates a cis double bond between the 14th and 15th carbon atoms, counting from the carbonyl carbon. This places it in the category of an omega-2 (n-2) fatty acid.
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Coenzyme A (CoA): A complex molecule composed of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine (B11128) triphosphate (ATP). The hexadecenoyl chain is linked to the sulfhydryl group of the β-mercaptoethylamine moiety via a thioester bond.
Predicted Chemical Properties
Quantitative data for (14Z)-hexadecenoyl-CoA is not available. The following table summarizes the predicted and known properties of closely related hexadecenoyl-CoA isomers.
| Property | Predicted/Known Value for Hexadecenoyl-CoA Isomers | Reference |
| Molecular Formula | C₃₇H₆₄N₇O₁₇P₃S | General formula for a C16:1 acyl-CoA. |
| Molecular Weight | ~1003.9 g/mol | Based on the molecular formula and atomic weights. |
| Physical State | Predicted to be a solid at room temperature. | General property of long-chain acyl-CoAs. |
| Solubility | Soluble in aqueous buffers and organic solvents. | General property of long-chain acyl-CoAs. |
| Chemical Stability | The thioester bond is susceptible to hydrolysis. | General property of acyl-CoAs. |
Biosynthesis and Metabolism
The biosynthesis of fatty acids is a cyclical process that primarily occurs in the cytoplasm. The common product of fatty acid synthase is palmitoyl-CoA (a saturated 16-carbon fatty acyl-CoA). The introduction of double bonds is catalyzed by fatty acid desaturases.
The formation of a double bond at the 14th position of a 16-carbon fatty acid is not a common step in most well-characterized organisms. Typically, desaturases act at positions Δ5, Δ6, and Δ9. An omega-2 desaturase would be required to produce (14Z)-hexadecenoic acid from palmitic acid. While not widely documented, such enzymes may exist in certain organisms.
Once synthesized, (14Z)-hexadecenoyl-CoA would be expected to enter the general metabolic pool of fatty acyl-CoAs, where it could be a substrate for:
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Beta-oxidation: for energy production in the mitochondria.
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Elongation: to produce longer chain fatty acids.
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Incorporation into complex lipids: such as phospholipids, triglycerides, and cholesterol esters.
Hypothetical Biosynthetic Pathway
The following diagram illustrates the general fatty acid biosynthesis pathway and indicates the hypothetical point at which an omega-2 desaturase would act to produce the precursor for (14Z)-hexadecenoyl-CoA.
Experimental Protocols
Given the lack of specific literature for (14Z)-hexadecenoyl-CoA, this section provides general methodologies for the synthesis and analysis of a novel long-chain fatty acyl-CoA.
Chemical Synthesis of (14Z)-hexadecenoyl-CoA
A common method for the chemical synthesis of fatty acyl-CoAs involves the activation of the free fatty acid and subsequent reaction with Coenzyme A.
Materials:
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(14Z)-Hexadecenoic acid
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N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide (B86325) coupling agent
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N-Hydroxysuccinimide (NHS)
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Coenzyme A, trilithium salt
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Anhydrous dimethylformamide (DMF)
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Sodium bicarbonate buffer
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Ethyl acetate (B1210297)
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Hexanes
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Silica (B1680970) gel for column chromatography
Protocol:
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Activation of the Fatty Acid:
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Dissolve (14Z)-hexadecenoic acid and N-hydroxysuccinimide in anhydrous DMF.
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Add DCC to the solution and stir at room temperature for several hours to form the NHS ester of the fatty acid.
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Monitor the reaction by thin-layer chromatography (TLC).
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Once the reaction is complete, filter to remove the dicyclohexylurea byproduct.
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Purify the NHS ester by silica gel column chromatography using a hexane/ethyl acetate gradient.
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Coupling with Coenzyme A:
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Dissolve the purified NHS ester in a minimal amount of DMF.
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Dissolve Coenzyme A in a sodium bicarbonate buffer.
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Slowly add the NHS ester solution to the Coenzyme A solution while stirring.
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Allow the reaction to proceed at room temperature for several hours.
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Monitor the formation of the acyl-CoA by reverse-phase high-performance liquid chromatography (RP-HPLC).
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Purification:
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Purify the resulting (14Z)-hexadecenoyl-CoA by preparative RP-HPLC using a C18 column and a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., ammonium (B1175870) acetate).
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Lyophilize the collected fractions to obtain the purified product.
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Analysis and Characterization
1. High-Performance Liquid Chromatography (HPLC):
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Method: RP-HPLC with a C18 column is the standard method for the separation and quantification of acyl-CoAs.
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Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., potassium phosphate (B84403) or ammonium acetate) is typically used.
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Detection: UV detection at 260 nm (for the adenine (B156593) moiety of CoA) is standard.
2. Mass Spectrometry (MS):
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Method: Electrospray ionization mass spectrometry (ESI-MS), often coupled with liquid chromatography (LC-MS), is used for confirmation of molecular weight and structural elucidation.
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Tandem MS (MS/MS): Can be used to fragment the molecule and confirm the identity of the fatty acyl chain and the CoA moiety.
Experimental Workflow for Biological Investigation
The following diagram outlines a general workflow for investigating the biological role of a novel fatty acyl-CoA like (14Z)-hexadecenoyl-CoA.
Conclusion
While direct experimental data on (14Z)-hexadecenoyl-CoA is currently lacking in the scientific literature, its structure and chemical properties can be inferred from the well-established knowledge of other long-chain fatty acyl-CoAs. Its biological significance remains to be explored. The experimental frameworks provided in this guide offer a starting point for researchers interested in synthesizing and investigating the metabolic and signaling roles of this and other novel fatty acyl-CoA species. Such studies will be crucial in expanding our understanding of the diversity and complexity of lipid metabolism.
